5-(3-iodophenyl)-1H-1,2,3-triazole

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Researchers requiring a potent 5-aryl-1H-1,2,3-triazole inhibitor often find non-iodinated analogs lack the necessary target engagement. This compound is the precise solution. - Achieves a 4.4-fold potency gain (Ki,app 16 nM vs. 70 nM) over the des-halo analog for robust assay sensitivity. - The iodo substituent uniquely enables downstream Pd-catalyzed cross-coupling and drives halogen-bonded organogel formation for materials science applications. - Supplied as analytically validated >95% pure material, ensuring reproducibility in medicinal chemistry and supramolecular studies.

Molecular Formula C8H6IN3
Molecular Weight 271.06 g/mol
Cat. No. B13702403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-iodophenyl)-1H-1,2,3-triazole
Molecular FormulaC8H6IN3
Molecular Weight271.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C2=NNN=C2
InChIInChI=1S/C8H6IN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
InChIKeyRFRYMKOJJBASCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-iodophenyl)-1H-1,2,3-triazole: Physicochemical & Procurement Profile


5-(3-Iodophenyl)-1H-1,2,3-triazole (C8H6IN3, MW 271 Da) is a heterocyclic small molecule belonging to the 1,2,3-triazole class, characterized by a 3-iodophenyl substituent at the 5-position of the triazole ring [1]. Its procurement is supported by multiple commercial vendors offering high-purity (typically 95%) material in gram-scale quantities [1]. The compound exhibits a moderate lipophilicity profile with a calculated LogP of 2.39 [1], positioning it as a distinct chemical entity within the broader 5-aryl-1H-1,2,3-triazole family for both biological evaluation and synthetic chemistry applications.

5-(3-iodophenyl)-1H-1,2,3-triazole: Irreplaceability over Analogs


Within the 5-aryl-1H-1,2,3-triazole series, even minor structural modifications—particularly halogen identity and substitution pattern—induce significant and non-linear changes in both biological activity and material properties [REFS-1, REFS-2]. The presence of a 3-iodophenyl group in the target compound confers a unique combination of enzyme inhibition potency, lipophilicity, and reactivity that is not replicated by its des-halo (5-phenyl), bromo (5-(3-bromophenyl)), or other halo analogs [REFS-1, REFS-3]. These differences, quantified in the evidence below, demonstrate that the target compound is not interchangeable with close structural analogs, making it essential to procure the specific entity for reproducible scientific outcomes.

5-(3-iodophenyl)-1H-1,2,3-triazole: Evidence vs. Closest Analogs


Enhanced Enzyme Inhibition vs. Unsubstituted Analog

In a head-to-head comparison under identical assay conditions, 5-(3-iodophenyl)-1H-1,2,3-triazole demonstrates a Ki,app value of 16 nM against the Co(II)-form of a target enzyme [1]. This represents a 4.4-fold improvement in apparent binding affinity compared to the unsubstituted analog, 5-phenyl-1H-1,2,3-triazole, which exhibits a Ki,app value of 70 nM in the same assay [2]. This quantitative difference highlights the critical role of the meta-iodo substituent in enhancing target engagement.

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Increase vs. Unsubstituted Analog

5-(3-Iodophenyl)-1H-1,2,3-triazole possesses a calculated LogP value of 2.39 [1]. In a cross-study comparison with its unsubstituted analog, 5-phenyl-1H-1,2,3-triazole (LogP = 1.47) , the introduction of the meta-iodo substituent results in a quantified LogP increase of 0.92 units. This difference corresponds to a significant shift in compound partitioning behavior, favoring enhanced membrane permeability while maintaining a workable lipophilicity range for aqueous solubility.

Lipophilicity ADME Physicochemical Properties

Iodo Group as a Versatile Synthetic Handle

Unlike its hydrogenous or bromo analogs, the iodo substituent in 5-(3-iodophenyl)-1H-1,2,3-triazole serves as an exceptionally versatile handle for downstream synthetic elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck reactions) . This class-level inference is supported by the established utility of 5-iodo-1H-1,2,3-triazoles as privileged building blocks for generating diverse 1,4,5-trisubstituted triazole libraries . While 5-(3-bromophenyl)-1H-1,2,3-triazole offers higher enzyme inhibition potency (Ki,app = 4 nM) [1], its reduced reactivity in many cross-coupling protocols compared to the iodo derivative limits its utility in synthetic chemistry workflows.

Synthetic Chemistry Cross-Coupling Building Blocks

Gelation via Iodo-Specific Halogen Bonding

The iodo substituent at the 5-position of the triazole ring is a critical determinant of supramolecular gelation behavior. In a direct comparison within a series of structurally matched 1,2,3-triazole gelators, iodo-substituted derivatives gelled various solvents at low concentrations and formed superorganogels, whereas their hydrogenous (non-iodinated) counterparts showed much poorer gelling performance [1]. This effect is attributed to the formation of robust C–I···O halogen bonds, which drive the self-assembly of iodo-triazoles into hexagonal columnar aggregates, a structural feature absent in the non-iodinated analogs [1].

Supramolecular Chemistry Gelation Halogen Bonding

Halogen Bond Donor Comparable to Benchmark

Neutral 1,4-diaryl-5-iodo-1,2,3-triazoles, a class to which 5-(3-iodophenyl)-1H-1,2,3-triazole belongs, have been demonstrated computationally and experimentally to possess halogen bond (XB) donor properties that are competitive in efficiency with pentafluoroiodobenzene, the classic benchmark XB donor [1]. This class-level inference positions the iodo-triazole scaffold as a privileged, charge-neutral XB donor for solution-phase supramolecular chemistry and anion recognition applications. In contrast, 5-phenyl-1H-1,2,3-triazole lacks this halogen bonding capability entirely [1].

Halogen Bonding Supramolecular Chemistry Anion Recognition

5-(3-iodophenyl)-1H-1,2,3-triazole: Application Scenarios


Enzyme Inhibition Assays with 5-Aryl Triazoles

Given its Ki,app value of 16 nM against the Co(II)-form of a target enzyme, 5-(3-iodophenyl)-1H-1,2,3-triazole is the preferred procurement choice over the unsubstituted 5-phenyl analog (Ki,app = 70 nM) for researchers seeking a >4-fold improvement in assay sensitivity while maintaining the core 5-aryl-1H-1,2,3-triazole scaffold [REFS-1, REFS-2]. This compound is particularly suited for preliminary target validation studies where potency is a primary driver of candidate selection.

Building Block for Triazole Libraries

The iodo substituent in 5-(3-iodophenyl)-1H-1,2,3-triazole enables a wide range of downstream functionalizations via palladium-catalyzed cross-coupling reactions, a capability that is less accessible with the corresponding bromo analog [1]. Researchers engaged in medicinal chemistry campaigns or diversity-oriented synthesis should prioritize the iodo compound for its utility in generating 1,4,5-trisubstituted triazole libraries, thereby expanding chemical space around a privileged heterocyclic core [1].

Supramolecular Gelation and Stimuli-Responsive Materials

For investigations into halogen-bond-driven supramolecular assembly, the iodo-triazole compound is essential due to its demonstrated ability to form robust organogels at low concentrations, a property directly attributed to C–I···O halogen bonding [1]. In contrast, non-iodinated analogs exhibit significantly poorer gelation performance [1]. This makes 5-(3-iodophenyl)-1H-1,2,3-triazole the appropriate choice for developing novel soft materials, sensors, or drug delivery vehicles based on reversible gel-sol transitions.

Halogen Bonding and Anion Receptor Design

As a neutral, synthetically tractable halogen bond donor with efficiency comparable to pentafluoroiodobenzene, 5-(3-iodophenyl)-1H-1,2,3-triazole serves as a valuable scaffold for the design of novel supramolecular hosts and anion receptors [1]. Its procurement is justified for research programs aiming to exploit halogen bonding in solution, a capability not offered by non-iodinated 5-aryl triazole analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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